Stearyl Palmitate

Beschreibung

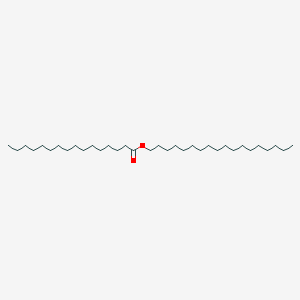

This compound is a palmitate ester resulting from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of stearyl alcohol. It has a role as a cosmetic and a coral metabolite. It is a hexadecanoate ester and a wax ester. It is functionally related to an octadecan-1-ol.

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Lanolin has been reported in Bombax ceiba and Triticum aestivum with data available.

found in psoriatic nail, but not in normal nails

Eigenschaften

IUPAC Name |

octadecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILPUZXRUDPOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026048 | |

| Record name | Octadecyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

460 °F (238 °C) (Closed cup) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.935 at 25 °C | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Translucent, pale yellow, soft tenacious solid | |

CAS No. |

2598-99-4, 100231-75-2, 8006-54-0 | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lanolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214W90O2XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Stearyl Palmitate from Palmitic Acid and Stearyl Alcohol

Abstract

Stearyl palmitate (C34H68O2) is a long-chain wax ester formed from the condensation of palmitic acid and stearyl alcohol.[1][2] It functions as an emollient, thickener, and stabilizer in a variety of applications, including cosmetics, pharmaceuticals, and food products.[3][4][5] In the pharmaceutical industry, it serves as a lubricant in tablet formulations and can be used to enhance drug delivery systems. This technical guide provides an in-depth overview of the synthesis of this compound, focusing on the direct esterification of palmitic acid and stearyl alcohol. It includes detailed experimental protocols, a summary of reaction parameters, purification techniques, and the underlying chemical mechanisms.

Physicochemical Properties

This compound is a waxy solid at room temperature, characterized by its high hydrophobicity. Its key physical and chemical properties are summarized in Table 1. This insolubility in water and solubility in organic solvents are critical characteristics for its application in non-aqueous formulations and for its purification.

| Property | Value | References |

| Molecular Formula | C34H68O2 | |

| Molecular Weight | ~508.9 g/mol | |

| Appearance | White to off-white crystals or flakes | |

| Melting Point | 57-59 °C (135-138 °F) | |

| Boiling Point | ~528.4 °C (estimated) | |

| Solubility | Insoluble in water; Soluble in oils and organic solvents like chloroform (B151607) and methanol. |

Synthesis Methodologies

Several methods can be employed for the synthesis of this compound, with direct esterification being the most common. Enzymatic routes offer a milder, more sustainable alternative.

Direct Esterification (Fischer Esterification)

Direct esterification involves the reaction of palmitic acid with stearyl alcohol, typically in the presence of an acid catalyst to increase the reaction rate. The reaction is reversible, and the removal of water, a byproduct, is essential to drive the equilibrium toward the formation of the ester product.

Mechanism: The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.

-

Protonation: The acid catalyst protonates the carbonyl oxygen of palmitic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of stearyl alcohol attacks the protonated carbonyl carbon.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule, reforming the carbonyl group.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the this compound ester.

Lipase-Catalyzed Synthesis

Enzymatic synthesis using lipases presents a "green chemistry" approach, offering high specificity and milder reaction conditions, which minimizes byproduct formation. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) or Candida rugosa, are often used to facilitate catalyst recovery and reuse. This method can proceed via direct esterification or transesterification in solvent-free systems or organic solvents.

Experimental Protocols

The following sections provide detailed methodologies for the chemical and enzymatic synthesis of this compound.

Protocol 1: Acid-Catalyzed Direct Esterification

This protocol describes a standard laboratory procedure for synthesizing this compound using an acid catalyst and a Dean-Stark apparatus to remove water.

Materials:

-

Palmitic Acid (1.0 mol equivalent)

-

Stearyl Alcohol (1.2 mol equivalent)

-

p-Toluenesulfonic acid (p-TSA) (0.02 mol equivalent)

-

Toluene (B28343) (sufficient to fill Dean-Stark trap and cover reactants)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane (B92381) or Ethanol (for crystallization)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser.

-

Charging Reactants: Add palmitic acid, stearyl alcohol, p-TSA, and a magnetic stir bar to the round-bottom flask.

-

Solvent Addition: Add toluene to the flask. Fill the Dean-Stark trap with toluene.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill into the Dean-Stark trap. Water will collect in the bottom of the trap as the denser layer, while toluene will overflow back into the reaction flask.

-

Monitoring: Continue the reaction for 4-6 hours, or until the theoretical amount of water has been collected in the trap. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from hot hexane or ethanol.

-

Isolation: Collect the purified white crystals of this compound by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Protocol 2: Lipase-Catalyzed Synthesis

This protocol outlines a solvent-free enzymatic approach.

Materials:

-

Palmitic Acid (1.0 mol equivalent)

-

Stearyl Alcohol (1.0 mol equivalent)

-

Immobilized Lipase (B570770) (e.g., Novozym 435, 2-5% by weight of total substrates)

Equipment:

-

Sealed reaction vessel (e.g., screw-cap vial or flask)

-

Incubator shaker or oil bath with magnetic stirring

-

Filtration setup to recover the enzyme

Procedure:

-

Charging Reactants: Combine palmitic acid and stearyl alcohol in the reaction vessel.

-

Melting: Heat the mixture to ~60-65 °C (just above the melting point of the reactants and product) to form a homogenous liquid.

-

Enzyme Addition: Add the immobilized lipase to the molten mixture.

-

Reaction: Maintain the temperature at 60-65 °C and stir the mixture in the sealed vessel for 24-48 hours. The reaction is typically conducted under vacuum to remove the water byproduct and shift the equilibrium.

-

Enzyme Recovery: After the reaction, melt the solid product mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent like hexane and reused.

-

Purification: The product can be used as is, or further purified by crystallization if unreacted starting materials are present.

Data Presentation: Reaction Parameters

Optimizing reaction conditions is crucial for maximizing yield and purity. Table 2 summarizes key parameters for different synthesis approaches based on literature for long-chain esters.

| Parameter | Acid-Catalyzed Esterification | Lipase-Catalyzed Esterification | Reference(s) |

| Catalyst | H2SO4, p-TSA, solid acids | Immobilized Lipases (e.g., Novozym 435) | |

| Catalyst Loading | 0.5-2.0 mol% | 2-10% (w/w of substrates) | |

| Molar Ratio (Alcohol:Acid) | 1.1:1 to 10:1 (Excess alcohol drives reaction) | 1:1 to 3:1 | |

| Temperature | 80-170 °C (depends on solvent) | 40-70 °C | |

| Reaction Time | 2-12 hours | 24-72 hours | |

| Key Advantage | Faster reaction rates | High selectivity, mild conditions, reusable catalyst | |

| Key Disadvantage | Harsh conditions, catalyst removal required | Slower reaction rates, higher catalyst cost |

Purification and Characterization

Purification: The primary method for purifying this compound is crystallization . This technique leverages the compound's defined melting point to separate it from unreacted starting materials and byproducts. The crude product is dissolved in a suitable hot solvent (e.g., ethanol, hexane, or octanoic acid) and allowed to cool slowly. The pure this compound crystallizes out of the solution while impurities remain dissolved. Optimal conditions for similar esters have been reported at 0°C with a 4:1 solvent-to-product molar ratio.

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the formation of the ester linkage.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch (~1740 cm⁻¹).

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.

Conclusion

The synthesis of this compound from palmitic acid and stearyl alcohol is a robust and well-understood process. While traditional acid-catalyzed esterification is efficient, enzymatic methods provide a sustainable alternative that is increasingly relevant in the pharmaceutical and cosmetic industries. The choice of methodology depends on the desired scale, purity requirements, and economic considerations. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and purify this compound for their specific applications.

References

Unveiling Stearyl Palmitate: A Technical Guide to its Natural Sources and Extraction from Lanolin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrences of stearyl palmitate, a valuable long-chain ester, with a primary focus on its extraction and purification from lanolin. This document provides a comprehensive overview of the methodologies involved, presenting quantitative data in structured tables and detailing experimental protocols for key procedures. Furthermore, visual representations of experimental workflows are included to facilitate a deeper understanding of the processes.

Natural Sources of this compound

This compound, the ester of stearyl alcohol and palmitic acid, is found in various natural sources. While it can be synthesized from vegetable-derived materials such as palm oil, it is also a constituent of animal-derived waxes.[1][2] One of the most notable natural sources of a complex mixture of wax esters, including this compound, is lanolin.[3][4]

Lanolin, also known as wool wax or wool grease, is a complex mixture of lipids secreted by the sebaceous glands of sheep.[4] It serves to protect their wool and skin from environmental factors. The intricate composition of lanolin makes it a rich source of various valuable compounds, including a significant percentage of wax esters.

Lanolin Composition: A Quantitative Overview

Lanolin is a complex natural product, and its exact composition can vary. However, it is primarily composed of a mixture of esters, with a smaller fraction of free alcohols and fatty acids. The table below summarizes the general composition of lanolin.

| Component | Percentage (%) |

| Wax Esters | ~97% |

| Free Fatty Alcohols | Small Fraction |

| Free Fatty Acids | Up to 8% |

| Sterols | Present |

Table 1: General Composition of Lanolin.

While detailed breakdowns of individual wax esters are not extensively documented, the fatty acid and alcohol composition of lanolin provides insight into the potential presence of this compound. Palmitic acid is one of the main fatty acids found in lanolin, and stearyl alcohol is also a known constituent. One study on crude lanolin found the content of free palmitic acid to range from 0.352 to 14.61 mg/g. It is important to note that this is the free acid, not the esterified form as this compound. The amount of this compound itself within the complex wax ester fraction is not well-quantified in publicly available literature.

Extraction of this compound from Lanolin: A Multi-Step Process

The extraction of this compound from lanolin is a multi-step process that begins with the saponification of the crude lanolin to separate the constituent fatty acids and alcohols. The unsaponifiable matter, which contains the desired wax esters and alcohols, is then subjected to further purification steps.

Saponification of Lanolin

Saponification is the hydrolysis of an ester under basic conditions to produce an alcohol and the salt of a carboxylic acid (soap). In the context of lanolin, this process breaks down the complex ester matrix.

Experimental Protocol: Saponification of Lanolin

This protocol is a generalized procedure based on common laboratory practices for lanolin saponification.

Materials:

-

Crude Lanolin

-

Ethanolic Potassium Hydroxide (KOH) solution (e.g., 10% w/v) or Ethanolic Sodium Hydroxide (NaOH) solution

-

Heptane (or other suitable non-polar solvent)

-

Distilled Water

-

Reflux apparatus

-

Separatory funnel

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve a known quantity of crude lanolin in warm ethanol.

-

Add the ethanolic KOH or NaOH solution to the flask. The molar ratio of alkali to lanolin should be sufficient to ensure complete saponification.

-

Assemble the reflux apparatus and heat the mixture to boiling with continuous stirring. Reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

After reflux, allow the mixture to cool.

-

Add warm water to the mixture to dissolve the soap formed.

-

Transfer the mixture to a separatory funnel for the extraction of the unsaponifiable matter.

Caption: Workflow for the saponification of lanolin.

Extraction of the Unsaponifiable Fraction

The unsaponifiable fraction of lanolin contains the mixture of lanolin alcohols and wax esters, including this compound. This fraction is separated from the water-soluble soaps by solvent extraction.

Experimental Protocol: Extraction of Unsaponifiables

Procedure:

-

To the saponified mixture in the separatory funnel, add a non-polar solvent such as heptane.

-

Shake the funnel vigorously to ensure thorough mixing of the aqueous and organic phases.

-

Allow the layers to separate. The upper organic layer will contain the unsaponifiable matter, while the lower aqueous layer will contain the soap.

-

Carefully drain the lower aqueous layer.

-

Wash the organic layer with distilled water several times to remove any remaining soap.

-

Collect the organic layer containing the unsaponifiable fraction.

-

Evaporate the solvent from the organic layer to obtain the crude unsaponifiable matter.

Purification of this compound

Fractional Crystallization: This technique separates compounds based on their different solubilities at a given temperature. By dissolving the unsaponifiable matter in a suitable solvent and gradually lowering the temperature, different components will crystallize out at different points, allowing for their separation. The choice of solvent and the cooling rate are critical parameters that would need to be optimized.

Column Chromatography: This is a powerful technique for separating individual components from a mixture. The unsaponifiable matter can be passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). An appropriate solvent or solvent mixture (the mobile phase) is then used to elute the different components from the column at different rates, leading to their separation. The choice of stationary and mobile phases would be crucial for achieving good separation of the wax esters.

Further analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) would be required to identify and quantify the this compound in the collected fractions.

Analytical Methods for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like wax esters. After appropriate sample preparation, which may include derivatization, the components of the mixture are separated in the gas chromatograph and then identified based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of non-volatile compounds like this compound. A suitable column and mobile phase would need to be selected to achieve good separation of the wax esters in the unsaponifiable fraction.

Conclusion

Lanolin stands as a significant natural source of a complex array of wax esters, with this compound being a potential constituent. The extraction process, while involving multiple stages of saponification, solvent extraction, and purification, offers a pathway to isolate this valuable compound. Further research is required to establish optimized and detailed protocols for the specific isolation of this compound from the intricate mixture of lanolin's unsaponifiable fraction and to accurately quantify its concentration and extraction yields. The development of such protocols would be of great interest to researchers and professionals in the fields of drug development, cosmetics, and materials science.

References

An In-depth Technical Guide to the Solubility of Stearyl Palmitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a waxy solid with significant applications in the pharmaceutical, cosmetic, and food industries as an emollient, thickener, and stabilizer. Its formulation and application are critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and semi-quantitative data, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility. While precise quantitative solubility data is not widely available in public literature, this guide consolidates the existing knowledge to aid researchers and professionals in their formulation and development endeavors.

Physicochemical Properties of this compound

This compound is a long-chain wax ester with the chemical formula C₃₄H₆₈O₂ and a molecular weight of approximately 508.9 g/mol .[1] It is a white to off-white, waxy solid at room temperature. Its large, nonpolar hydrocarbon chains dictate its solubility behavior, which is primarily governed by the "like dissolves like" principle.

Solubility of this compound in Organic Solvents

The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. Generally, it exhibits poor solubility in polar solvents and greater solubility in nonpolar organic solvents.

Qualitative and Semi-Quantitative Solubility Data

The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in various solvents.

| Solvent Classification | Solvent | Solubility | Notes |

| Polar Protic | Water | Insoluble (< 1 mg/mL at 21°C)[2] | The long hydrophobic chains prevent dissolution in water. |

| Methanol | Slightly Soluble[1][3] | The shortest chain alcohol, it is the most polar among the common organic solvents listed. | |

| Ethanol (B145695) | Sparingly soluble in cold, more soluble in hot alcohol[2] | Solubility increases significantly with temperature. | |

| Polar Aprotic | Acetone | Predicted to be less soluble than in ethanol and ethyl acetate | A ketone with moderate polarity. |

| Ethyl Acetate | Predicted to have the highest solubility among common polar aprotic and protic solvents | An ester with lower polarity than alcohols and acetone. | |

| Nonpolar | Chloroform | Freely Soluble | A common solvent for nonpolar to moderately polar organic compounds. |

| Ether | Freely Soluble | A nonpolar solvent effective for dissolving lipids and waxes. | |

| Oils | Soluble | This compound is readily incorporated into oil phases. |

Note: The predicted solubility order for fatty acid esters like this compound is: Ethyl Acetate > Ethanol > Acetone > Methanol.

Experimental Protocols for Determining Solubility

For researchers requiring precise solubility data for specific applications, the following experimental protocols provide standardized methods for determining the equilibrium solubility of this compound.

Isothermal Gravimetric Method

This method is a reliable approach to determine the equilibrium solubility of a solid in a liquid at a constant temperature.

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a specific organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g accuracy)

-

Sealed vials (e.g., screw-cap glass vials)

-

Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)

-

Pre-weighed collection vials

-

Oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume or mass of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period to reach equilibrium. For waxy solids, this may take 24-72 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Filter the supernatant through the syringe filter directly into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.

-

Record the exact mass of the collected filtrate.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vials in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound, or use a vacuum desiccator at room temperature.

-

Once the solvent has completely evaporated, re-weigh the vials. The difference in mass corresponds to the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or g/100g of solvent).

-

Polythermal (Dynamic) Method

This method is useful for determining the temperature at which a known concentration of a solute dissolves, allowing for the construction of a solubility curve over a range of temperatures.

Objective: To determine the dissolution temperature of various known concentrations of this compound in a specific organic solvent.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of interest

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with precise temperature control

-

Calibrated thermometer or temperature probe

-

Analytical balance

Methodology:

-

Sample Preparation:

-

Prepare a series of sealed vials, each containing a precisely weighed amount of this compound and the organic solvent to create solutions of known concentrations.

-

-

Heating and Observation:

-

Place a vial in the jacketed vessel and begin stirring.

-

Slowly increase the temperature of the circulating bath at a controlled rate (e.g., 0.5 °C/min).

-

Visually observe the solution for the complete disappearance of the solid phase. The temperature at which the last crystal dissolves is recorded as the dissolution temperature for that concentration.

-

-

Data Analysis:

-

Repeat the measurement for each concentration.

-

Plot the concentration versus the dissolution temperature to generate a solubility curve.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound for formulation and research purposes.

Relationship Between Solvent Polarity and this compound Solubility

This diagram illustrates the general principle that the solubility of the nonpolar this compound is inversely related to the polarity of the solvent.

Conclusion

References

The Biological Role of Stearyl Palmitate in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearyl palmitate is a wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. Specifically, it is the ester of stearyl alcohol (a C18:0 alcohol) and palmitic acid (a C16:0 fatty acid).[1] While often considered biologically inert and primarily serving as a hydrophobic barrier, emerging research into lipid metabolism suggests more nuanced roles for such molecules. In mammals, wax esters are significant components of skin sebum and meibum, the secretion of the meibomian glands that prevents the evaporation of the eye's tear film.[2] This guide provides an in-depth technical overview of the core aspects of this compound's biological role in cellular metabolism, including its biosynthesis, degradation, and potential (though largely unexplored) signaling functions.

Biosynthesis of this compound

The biosynthesis of this compound is a two-step enzymatic process that occurs in the endoplasmic reticulum. This pathway involves the coordinated action of two key enzymes: fatty acyl-CoA reductase (FAR) and wax synthase (WS).[2][3]

Step 1: Reduction of Stearoyl-CoA to Stearyl Alcohol

The first committed step is the reduction of a fatty acyl-CoA, in this case, stearoyl-CoA, to its corresponding fatty alcohol, stearyl alcohol. This reaction is catalyzed by fatty acyl-CoA reductase (FAR). In mammals, two FAR isozymes, FAR1 and FAR2, have been identified, with differing substrate specificities and tissue distributions.[4] FAR1 exhibits a preference for saturated and unsaturated fatty acids of 16 or 18 carbons, making it a likely candidate for the synthesis of stearyl alcohol. The reaction requires NADPH as a cofactor.

Step 2: Esterification of Stearyl Alcohol and Palmitoyl-CoA

The final step is the esterification of the newly synthesized stearyl alcohol with a fatty acyl-CoA, palmitoyl-CoA, to form this compound. This reaction is catalyzed by a wax synthase (WS), also known as acyl-CoA:wax alcohol acyltransferase (AWAT). In mice, the enzyme AWAT2 has been shown to have a preference for medium- and long-chain acyl-CoAs and fatty alcohols.

Degradation of this compound

The catabolism of this compound involves the hydrolytic cleavage of the ester bond, releasing stearyl alcohol and palmitic acid. This reaction is catalyzed by lipases and carboxylesterases. While the specific lipases with the highest affinity for this compound in mammalian cells are not definitively characterized, it is known that enzymes that hydrolyze triglycerides also exhibit activity towards wax esters. The liberated stearyl alcohol and palmitic acid can then enter their respective metabolic pathways. Palmitic acid can be activated to palmitoyl-CoA and undergo β-oxidation to generate acetyl-CoA for energy production.

Quantitative Data

A comprehensive search of the existing scientific literature reveals a notable lack of quantitative data on the intracellular concentrations of this compound in various mammalian cell types and under different metabolic conditions. This represents a significant knowledge gap in the field of lipidomics. The available quantitative data primarily focuses on the precursor fatty acids, such as palmitic acid.

| Analyte | Cell/Tissue Type | Condition | Concentration Range | Reference |

| This compound | Various | - | Data not available in reviewed literature | - |

| Palmitic Acid | Human Plasma | Healthy | 2.5 - 9.7 mg/dL | |

| Palmitic Acid | Human Plasma | Type 2 Diabetes | 11.2 - 25.6 mg/dL |

Note: The data for palmitic acid is provided for context but should not be extrapolated to represent this compound concentrations. Further research is required to quantify the intracellular pools of this compound.

Potential Signaling Roles

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule in cellular metabolism. However, its precursor, palmitic acid, is a well-established signaling molecule with pleiotropic effects, particularly when present in excess.

High levels of palmitic acid are associated with the induction of endoplasmic reticulum (ER) stress, activation of inflammatory pathways (e.g., via Toll-like receptor 4), and the development of insulin (B600854) resistance. It is important to exercise caution when extrapolating these findings to this compound, as the esterification of palmitic acid into a wax ester significantly alters its chemical properties and may sequester it from direct interaction with signaling proteins.

A recent in-silico and in-vitro study has suggested that this compound may act as a multi-target inhibitor against breast cancer by inhibiting HER-2, MEK-1, and PARP-1 proteins. Further research is needed to validate these findings and elucidate the underlying mechanisms.

Experimental Protocols

Extraction and Quantification of this compound from Cultured Cells

This protocol provides a general workflow for the extraction and quantification of this compound from mammalian cell cultures.

6.1.1 Materials

-

Phosphate-buffered saline (PBS)

-

Methanol, HPLC grade

-

Chloroform (B151607), HPLC grade

-

Hexane (B92381), HPLC grade

-

Internal standard (e.g., deuterated this compound or another wax ester not present in the sample)

-

Solid-phase extraction (SPE) silica (B1680970) cartridges

-

Gas chromatograph-mass spectrometer (GC-MS)

6.1.2 Workflow

6.1.3 Detailed Methodology

-

Cell Culture and Harvest: Culture mammalian cells to the desired confluency. Wash the cells twice with ice-cold PBS to remove any residual medium. Scrape the cells in PBS and centrifuge to obtain a cell pellet.

-

Lipid Extraction (Folch Method): Resuspend the cell pellet in a known volume of PBS. Add a 20-fold excess of chloroform:methanol (2:1, v/v). Add the internal standard at this stage. Vortex vigorously for 2 minutes.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge at low speed to separate the phases. The lower chloroform phase contains the lipids.

-

Solid-Phase Extraction (SPE):

-

Condition a silica SPE cartridge with hexane.

-

Load the chloroform extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent like hexane to remove highly non-polar lipids.

-

Elute the wax ester fraction with a solvent of slightly higher polarity, such as a mixture of hexane and diethyl ether (e.g., 98:2 v/v). The optimal solvent system may need to be determined empirically.

-

-

Sample Preparation for GC-MS: Evaporate the eluted solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a known volume of hexane.

-

GC-MS Analysis: Inject an aliquot of the sample onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The GC oven temperature program should be optimized to achieve good separation of the wax esters. The mass spectrometer should be operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Quantification: Identify the this compound peak based on its retention time and mass spectrum (characteristic fragment ions). Quantify the amount of this compound by comparing the peak area of a characteristic ion to the peak area of the corresponding ion from the internal standard.

Conclusion and Future Directions

This compound is a wax ester synthesized in the endoplasmic reticulum through the sequential action of fatty acyl-CoA reductase and wax synthase. Its degradation is mediated by lipases and carboxylesterases. While its role as a structural component of protective lipid barriers is established, its direct involvement in cellular signaling and the precise regulation of its metabolism remain largely unknown. The lack of quantitative data on its intracellular concentrations hinders a deeper understanding of its physiological significance. Future research should focus on:

-

Developing sensitive and specific methods for the routine quantification of this compound in various cell types and tissues.

-

Identifying the specific lipases responsible for this compound hydrolysis in mammalian cells.

-

Investigating potential signaling roles of this compound, distinct from its precursor, palmitic acid.

-

Elucidating the hormonal and transcriptional regulation of the enzymes involved in this compound metabolism.

A more comprehensive understanding of the cellular metabolism of this compound and other wax esters will provide valuable insights into lipid biology and may reveal novel therapeutic targets for diseases associated with dysregulated lipid metabolism.

References

- 1. This compound | C34H68O2 | CID 75778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties and Melting Point of Stearyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl palmitate (C34H68O2), the ester of stearyl alcohol and palmitic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries. Its physicochemical properties, particularly its thermal behavior and melting point, are critical determinants of its functionality as an excipient, emollient, thickener, and stabilizer in various formulations. This technical guide provides a comprehensive overview of the thermal properties of this compound, with a focus on its melting point and the methodologies used for its characterization.

Physicochemical Properties

This compound is a white, waxy solid at room temperature.[1] It is insoluble in water but soluble in organic solvents.[2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H68O2 | [1][2] |

| Molecular Weight | 508.90 g/mol | [2] |

| Appearance | White crystals or flakes | |

| Solubility | Insoluble in water |

Thermal Properties

The thermal behavior of this compound is crucial for its application in various formulations, influencing texture, stability, and release characteristics of active ingredients.

Melting Point

The melting point of this compound is a key parameter for its use in topical and oral formulations. It exhibits a relatively sharp melting range, which is characteristic of pure, long-chain esters.

Table 2: Melting Point of this compound

| Melting Point Range (°C) | Melting Point (°C) | Reference |

| 53.5 - 59.0 | - | |

| - | 57 | |

| 55.0 - 61.0 | 59 | |

| - | ~59 |

Heat of Fusion

Table 3: Heat of Fusion of Structurally Related Compounds

| Compound | Melting Point (°C) | Heat of Fusion (J/g) | Reference |

| Stearyl Alcohol | 59.3 | 248 | |

| Palm Triple Pressed Acid | 58.1 | 179 | |

| Lauric-Palmitic Acid Eutectic | 37.15 | 183.07 | |

| Palmitic-Stearic Acid Eutectic | ~55.0 | ~180 |

Specific Heat Capacity

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. Specific experimental values for the specific heat capacity of this compound were not found in the surveyed literature.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature. This compound is reported to have minimal thermal decomposition below 200°C. A safety data sheet indicates that thermal decomposition can produce a variety of products, including oxides of carbon and nitrogen.

Experimental Protocols

Accurate determination of the thermal properties of this compound relies on standardized experimental protocols.

Melting Point Determination

Two primary methods are widely accepted for determining the melting range of waxes and similar substances:

-

USP <741> Melting Range or Temperature: This method involves packing the powdered substance into a capillary tube and heating it in a controlled manner. The melting range is defined as the temperature range over which the substance is observed to melt. For waxy substances (Class II), the material is cooled and charged into the capillary tube without previous powdering, dried under vacuum, and then heated at a controlled rate.

-

ASTM D87 - Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve): This method determines the melting point by observing the cooling curve of the molten wax. A plateau in the cooling curve indicates the melting point, where the heat of fusion is released.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermal transitions of materials.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, heat of fusion, and specific heat capacity.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in an aluminum DSC pan.

-

The pan is hermetically sealed to prevent any loss of material.

-

The sample is heated at a constant rate (e.g., 5 or 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured relative to an empty reference pan.

-

The melting point is determined from the onset or peak of the endothermic melting peak on the DSC thermogram.

-

The heat of fusion is calculated from the area under the melting peak.

-

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability and decomposition profile of this compound.

-

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate.

-

Methodology:

-

A small, accurately weighed sample of this compound is placed in a TGA pan.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 or 20 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows the temperature at which decomposition begins and the mass loss at different temperatures.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This technical guide has summarized the key thermal properties of this compound and the standard methodologies for their determination. The melting point of this compound is well-defined, making it a reliable excipient in formulations where thermal behavior is critical. While specific experimental data for heat of fusion and specific heat capacity are not widely published for this compound itself, the data from analogous compounds provide a useful reference for formulation scientists. The detailed experimental protocols provided herein offer a solid foundation for the accurate and reproducible characterization of this important pharmaceutical and cosmetic ingredient. Further research to determine the specific heat of fusion and specific heat capacity of this compound would be beneficial for more precise thermal modeling and formulation design.

References

stearyl palmitate physical appearance and description

An In-depth Technical Guide to Stearyl Palmitate

Introduction

This compound (CAS 2598-99-4), also known by its IUPAC name octadecyl hexadecanoate, is a wax ester formed from the esterification of stearyl alcohol and palmitic acid.[1][2] It belongs to the class of long-chain fatty acid esters, which are major components of various natural waxes.[1][3] Due to its specific physical and chemical properties, this compound is a versatile compound utilized in a range of industrial applications, most notably in the cosmetics and personal care industries.[4] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a waxy solid at room temperature, typically appearing as white to yellowish crystals, flakes, or pellets with a faint, characteristic odor. It is insoluble in water but soluble in various organic solvents, particularly when warmed.

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₆₈O₂ | |

| Molecular Weight | 508.9 g/mol | |

| Appearance | White to yellowish crystals, flakes, or pellets | |

| Odor | Faint or practically odorless | |

| Melting Point | 53.5–59.0 °C (128.3–138.2 °F) | |

| Boiling Point | ~528.4 °C (estimated) | |

| Specific Gravity | ~0.85 g/mL at 20 °C | |

| Solubility | Insoluble in water; Soluble in oils, chloroform, and methanol (B129727) when warmed. | |

| HLB Value | 10 | |

| CAS Number | 2598-99-4 |

Synthesis of this compound

This compound is commercially produced through the direct esterification of stearyl alcohol with palmitic acid. This reaction involves the condensation of the carboxylic acid group of palmitic acid and the hydroxyl group of stearyl alcohol, forming an ester linkage and releasing a molecule of water. The reaction is typically catalyzed by an acid and driven by heat.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, designed for a professional laboratory setting.

Synthesis Protocol: Direct Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of stearyl alcohol and palmitic acid.

-

Solvent and Catalyst Addition: Add toluene (B28343) as an azeotropic solvent to facilitate water removal. Add a catalytic amount (e.g., 0.5% by weight of reactants) of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress is monitored by collecting the water byproduct in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetone (B3395972) to yield a pure, waxy solid.

-

Characterization Protocols

GC-MS is used to confirm the purity and identify the structure of this compound.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Hewlett-Packard HP 5890A GC with a mass selective detector).

-

Column: A high-temperature, non-polar capillary column (e.g., DB-1 HT fused-silica, 15 m x 0.25 mm, 0.10 µm film thickness) is suitable for analyzing high molecular weight wax esters.

-

Sample Preparation: Dissolve a small amount of the sample (0.1–1.0 mg/mL) in hexane (B92381) or toluene.

-

GC Conditions:

-

Injector Temperature: 390 °C.

-

Oven Program: Start at 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8 °C/min, and hold for 6 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detector Temperature: 390 °C.

-

Mass Range: Scan from m/z 50 to 920.

-

-

Expected Results: The mass spectrum should show characteristic fragment ions corresponding to the fatty acid and alcohol moieties. For this compound, key fragments would include ions related to palmitic acid ([R¹COO]⁺) and the stearyl group ([R²]⁺).

¹H and ¹³C NMR spectroscopy are used for detailed structural elucidation.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve approximately 10 mg of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in an NMR tube.

-

¹H NMR Analysis:

-

Expected Chemical Shifts (δ):

-

~0.88 ppm (triplet): Terminal methyl groups (-CH₃) of both the stearyl and palmitoyl (B13399708) chains.

-

~1.25 ppm (broad multiplet): Methylene (B1212753) protons of the long aliphatic chains (-(CH₂)n-).

-

~1.62 ppm (multiplet): β-Methylene protons to the carbonyl group (-CH₂-CH₂-COO-).

-

~2.28 ppm (triplet): α-Methylene protons to the carbonyl group (-CH₂-COO-).

-

~4.05 ppm (triplet): Methylene protons of the stearyl group attached to the ester oxygen (-O-CH₂-).

-

-

-

¹³C NMR Analysis:

-

Expected Chemical Shifts (δ):

-

~174 ppm: Carbonyl carbon of the ester group (C=O).

-

~64 ppm: Methylene carbon of the stearyl group attached to the ester oxygen (-O-CH₂-).

-

~14-34 ppm: A series of peaks corresponding to the methylene and methyl carbons of the aliphatic chains.

-

-

FTIR is used to identify the key functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, the sample can be analyzed as a melt.

-

Data Acquisition: Record the spectrum typically in the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Expected Absorption Bands:

-

~2918 and 2849 cm⁻¹: Strong C-H stretching vibrations of the methylene groups.

-

~1735 cm⁻¹: Strong C=O stretching vibration, characteristic of the ester functional group.

-

~1465 cm⁻¹: C-H bending vibrations.

-

~1175 cm⁻¹: C-O stretching vibration of the ester group.

-

DSC provides a precise measurement of the melting point and other thermal transitions.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2–5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

DSC Conditions:

-

Temperature Program: Heat the sample to 80 °C to erase its thermal history. Cool the sample at a controlled rate (e.g., 10 °C/min) to -50 °C and hold for 5 minutes to ensure complete crystallization. Then, heat the sample at a controlled rate (e.g., 5 or 10 °C/min) to 80 °C.

-

Atmosphere: Purge with an inert gas like nitrogen.

-

-

Data Analysis: The melting point is determined from the resulting thermogram, typically as the peak temperature of the melting endotherm. The onset and completion temperatures of melting can also be recorded.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized this compound sample.

References

Methodological & Application

Application Note: Analytical Methods for the Identification and Quantification of Stearyl Palmitate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearyl palmitate is a wax ester formed from the condensation of stearyl alcohol and palmitic acid.[1][2] It is widely used in pharmaceutical formulations as an excipient, and in the cosmetics industry as an emollient, thickener, and stabilizer in creams, lotions, and other personal care products.[3][4][5] Accurate and robust analytical methods are crucial for the identification, quantification, and quality control of this compound in raw materials and finished products. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Octadecyl hexadecanoate | |

| CAS Number | 2598-99-4 | |

| Molecular Formula | C34H68O2 | |

| Molecular Weight | 508.9 g/mol | |

| Appearance | White crystals or flakes | |

| Melting Point | 55-61 °C | |

| Solubility | Insoluble in water |

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its high molecular weight and low volatility, direct analysis of intact this compound by GC-MS is challenging. A common and effective approach is the indirect analysis through the quantification of its constituent fatty acid (palmitic acid) and fatty alcohol (stearyl alcohol) after hydrolysis and derivatization. The fatty acid is typically converted to its more volatile methyl ester (FAME).

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound via its constituent fatty acid.

Protocol: Hydrolysis and Derivatization for GC-MS Analysis

1. Sample Preparation and Hydrolysis: a. Accurately weigh approximately 10-20 mg of the this compound-containing sample into a screw-capped glass tube. b. Add 2 mL of 0.5 M methanolic potassium hydroxide. c. Add an internal standard solution (e.g., heptadecanoic acid) for quantification. d. Cap the tube tightly and heat at 80°C for 1 hour to hydrolyze the ester bond. e. Cool the tube to room temperature.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the cooled solution, add 2 mL of 14% boron trifluoride (BF3) in methanol (B129727). b. Cap the tube and heat at 80°C for 30 minutes. This step converts the free palmitic acid to methyl palmitate. c. Cool the tube to room temperature.

3. Extraction: a. Add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution to the tube. b. Vortex vigorously for 1 minute and then centrifuge to separate the layers. c. Carefully transfer the upper hexane (B92381) layer, containing the FAMEs, to a clean vial for GC-MS analysis.

GC-MS Parameters

| Parameter | Recommended Setting |

| GC System | Agilent 6890N or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temp. | 280°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |

| MS System | Agilent 5973 or equivalent single quadrupole |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Source Temp. | 230°C |

| Acquisition Mode | Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) |

SIM Ions for Methyl Palmitate: m/z 270 (M+), 239, 227, 143, 87, 74.

Quantitative Data (Reference)

The following data is based on validated methods for fatty acid analysis and can be used as a reference for expected performance.

| Parameter | Methyl Palmitate | Methyl Stearate | Reference |

| LOD | 11.94 ng/mL | 11.90 ng/mL | |

| LOQ | ~0.05 µg/g | ~0.07 µg/g | |

| Linearity Range | 0.50–10.00 µg/mL | 1.00–20.00 µg/mL | |

| Recovery | 95.25% - 100.29% | 95.25% - 100.29% | |

| RSD | < 7.16% | < 7.16% |

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the direct analysis of intact this compound, particularly in complex matrices like creams and ointments. A reversed-phase method with UV or Charged Aerosol Detection (CAD) is typically employed. The following protocol is adapted from methods for similar lipidic esters.

Protocol: HPLC Analysis of this compound